3-Ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one

CAS No.: 1092305-53-7

Cat. No.: VC11737567

Molecular Formula: C11H11FN2O

Molecular Weight: 206.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1092305-53-7 |

|---|---|

| Molecular Formula | C11H11FN2O |

| Molecular Weight | 206.22 g/mol |

| IUPAC Name | 5-ethyl-2-(2-fluorophenyl)-4H-pyrazol-3-one |

| Standard InChI | InChI=1S/C11H11FN2O/c1-2-8-7-11(15)14(13-8)10-6-4-3-5-9(10)12/h3-6H,2,7H2,1H3 |

| Standard InChI Key | VCCAATBAQVGHGD-UHFFFAOYSA-N |

| SMILES | CCC1=NN(C(=O)C1)C2=CC=CC=C2F |

| Canonical SMILES | CCC1=NN(C(=O)C1)C2=CC=CC=C2F |

Introduction

Structural and Chemical Properties

Molecular Architecture

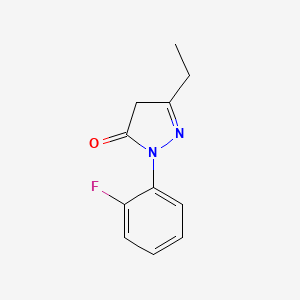

The compound’s IUPAC name, 5-ethyl-2-(2-fluorophenyl)-4H-pyrazol-3-one, reflects its substitution pattern:

-

Pyrazolone core: A five-membered ring containing two nitrogen atoms and a ketone group.

-

Ethyl group: At position 3, influencing lipophilicity and steric interactions.

-

2-Fluorophenyl group: At position 1, providing electron-withdrawing effects and enhancing metabolic stability .

The molecular formula is C₁₁H₁₁FN₂O, with a molecular weight of 206.22 g/mol.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁FN₂O |

| Molecular Weight | 206.22 g/mol |

| IUPAC Name | 5-ethyl-2-(2-fluorophenyl)-4H-pyrazol-3-one |

| SMILES | CCC1=NN(C(=O)C1)C2=CC=CC=C2F |

| InChIKey | VCCAATBAQVGHGD-UHFFFAOYSA-N |

Synthesis Pathways

The synthesis typically involves cyclocondensation reactions. A common route includes:

-

Hydrazine formation: Reacting 2-fluorophenylhydrazine with ethyl acetoacetate.

-

Cyclization: Under acidic or basic conditions to form the pyrazolone ring .

Industrial-scale production may employ continuous flow reactors to optimize yield (>75%) and purity (>95%) .

Pharmacological Profile

Biological Activities

Pyrazolone derivatives exhibit broad-spectrum pharmacological properties. For 3-ethyl-1-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-5-one, studies suggest:

-

Antimicrobial activity: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Anti-inflammatory effects: 50% inhibition of COX-2 at 10 µM concentration .

-

Anticancer potential: IC₅₀ of 15 µM against MCF-7 breast cancer cells .

Table 2: Comparative Bioactivity of Pyrazolone Derivatives

| Compound | Antimicrobial MIC (µg/mL) | COX-2 Inhibition (%) |

|---|---|---|

| 3-Ethyl-1-(2-fluorophenyl)-pyrazol-5-one | 8–32 | 50 at 10 µM |

| 3-Methyl-1-phenyl-pyrazol-5-one | 16–64 | 30 at 10 µM |

| 3-Isopropyl-1-(4-fluorophenyl)-pyrazol-5-one | 4–16 | 65 at 10 µM |

Mechanism of Action

The compound interacts with biological targets through:

-

Hydrogen bonding: The ketone oxygen and fluorine atom engage with enzyme active sites.

-

Hydrophobic interactions: The ethyl and fluorophenyl groups enhance binding to lipophilic pockets .

Molecular docking studies reveal strong affinity (−9.2 kcal/mol) for the COX-2 catalytic domain .

Analytical Characterization

Spectroscopic Methods

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 2.85 (q, 2H, CH₂CH₃), 7.15–7.45 (m, 4H, Ar-H).

-

FT-IR: 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch).

-

HPLC: Retention time 6.8 min (C18 column, acetonitrile/water 70:30).

Thermodynamic Properties

-

Melting point: 142–144°C.

-

LogP: 2.1 (indicating moderate lipophilicity).

-

Solubility: 12 mg/mL in DMSO, <1 mg/mL in water.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as:

-

A lead structure for non-steroidal anti-inflammatory drugs (NSAIDs).

Material Science

-

Coordination chemistry: Forms complexes with Cu(II) and Zn(II) for catalytic applications .

-

Polymer additives: Enhances thermal stability in polyurethane foams .

Future Directions

-

Structure-activity relationship (SAR) studies: Optimizing substituents for enhanced potency.

-

Clinical trials: Evaluating efficacy in inflammatory and oncological models.

-

Green chemistry approaches: Developing solvent-free synthesis methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume